molecular formula C12H8N2O3 B1362961 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde CAS No. 847446-87-1

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

Cat. No.: B1362961
CAS No.: 847446-87-1
M. Wt: 228.2 g/mol
InChI Key: LOARMPVDLIAIOJ-UHFFFAOYSA-N
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Description

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is an organic compound with the molecular formula C12H8N2O3 and a molecular weight of 228.20 g/mol . This compound features a nitro group attached to a pyridine ring, which is further connected to a benzene ring bearing an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde typically involves the nitration of 2-pyridinecarbaldehyde followed by a coupling reaction with a benzene derivative. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid and sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, thereby modulating their activity. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions that may have biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Nitro-3-pyridinyl)benzenecarbaldehyde
  • 4-(4-Nitro-2-pyridinyl)benzenecarbaldehyde
  • 4-(5-Nitro-2-pyridinyl)benzenecarbaldehyde

Uniqueness

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

4-(3-nitropyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOARMPVDLIAIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377240
Record name 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847446-87-1
Record name 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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